molecular formula C21H27N3O2 B2695355 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049437-66-2

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2695355
CAS No.: 1049437-66-2
M. Wt: 353.466
InChI Key: GDTNSCNVWMPGNJ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves the reaction of 4-phenylpiperazine with 2-(p-tolyloxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also affect various signaling pathways within cells, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
  • N-(2-(4-methylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Uniqueness

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the p-tolyloxy group

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-18-7-9-20(10-8-18)26-17-21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTNSCNVWMPGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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